molecular formula C11H13BO4 B8255579 2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane

2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8255579
M. Wt: 220.03 g/mol
InChI Key: JKEZKYGQVUNIGD-UHFFFAOYSA-N
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Description

2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane is an organic compound that features both a dioxolane ring and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a dioxolane-containing compound. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the phenylboronic acid derivative reacts with a halogenated dioxolane compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction: The boron center can be reduced to form boron-hydride species.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of boron-hydride species.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane depends on its application. In catalysis, the boron center can coordinate with metal catalysts, facilitating various chemical transformations. In medicinal chemistry, the compound’s unique structure may interact with biological targets, influencing biochemical pathways and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler compound with a similar dioxolane ring but lacking the boron center.

    Phenylboronic Acid: Contains the boron center but lacks the dioxolane ring.

    1,3-Dioxane: Similar to 1,3-dioxolane but with an additional carbon atom in the ring.

Uniqueness

This dual functionality is not commonly found in simpler analogs, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-(1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO4/c1-3-10(12-15-7-8-16-12)4-2-9(1)11-13-5-6-14-11/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEZKYGQVUNIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=CC=C(C=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane
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2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane
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2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane
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2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane
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2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane

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